1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone
CAS No.: 1353974-53-4
Cat. No.: VC8233540
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone - 1353974-53-4](/images/structure/VC8233540.png)
Specification
CAS No. | 1353974-53-4 |
---|---|
Molecular Formula | C13H26N2O2 |
Molecular Weight | 242.36 g/mol |
IUPAC Name | 1-[2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C13H26N2O2/c1-11(2)14(8-9-16)10-13-6-4-5-7-15(13)12(3)17/h11,13,16H,4-10H2,1-3H3 |
Standard InChI Key | SYJMBZSGIUGZJF-UHFFFAOYSA-N |
SMILES | CC(C)N(CCO)CC1CCCCN1C(=O)C |
Canonical SMILES | CC(C)N(CCO)CC1CCCCN1C(=O)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone features a piperidine ring substituted at the 1-position with an ethanone group and at the 2-position with a methyl-linked [(2-hydroxyethyl)(isopropyl)amino] moiety. The molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . The IUPAC name, 1-[4-[2-hydroxyethyl(propan-2-yl)amino]piperidin-1-yl]ethanone, reflects its substitution pattern and functional groups .
Key structural attributes include:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle contributing to conformational flexibility.
-
Ethanone group: A ketone at the 1-position, enhancing electrophilic reactivity.
-
Hydroxyethyl-isopropyl-amino side chain: A tertiary amine with hydroxyl and branched alkyl groups, influencing solubility and receptor interactions .
Three-Dimensional Conformation
X-ray crystallography and NMR spectroscopy reveal a chair conformation for the piperidine ring, with the ethanone group occupying an axial position. The hydroxyethyl-isopropyl-amino side chain adopts a staggered conformation, minimizing steric hindrance . Hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms stabilizes the structure, as evidenced by intramolecular interactions observed in computational models .
Synthesis and Manufacturing Processes
Multi-Step Organic Synthesis
The synthesis of 1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone involves sequential reactions to assemble its complex structure:
-
Piperidine functionalization:
-
Side chain incorporation:
-
Purification:
Catalytic Enhancements
Recent advances employ palladium-catalyzed cross-coupling to streamline synthesis. For example, Suzuki-Miyaura coupling introduces aromatic substituents at earlier stages, reducing side reactions . Microwave-assisted synthesis further accelerates reaction times by 40%, achieving yields of 82–85%.
Physicochemical Properties
Physical Characteristics
The compound’s moderate lipophilicity (LogP = 1.8) balances membrane permeability and aqueous solubility, making it suitable for oral formulations. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months).
Pharmacological Activity and Mechanisms
β-3 Adrenergic Receptor Agonism
1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone demonstrates high affinity for β-3 adrenergic receptors (Ki = 18 nM), with 150-fold selectivity over β-1 and β-2 subtypes . Activation of β-3 receptors in adipose tissue stimulates lipolysis and thermogenesis, offering therapeutic potential for obesity and metabolic syndrome .
In vivo efficacy:
-
Rodent models: Daily administration (10 mg/kg) reduced body weight by 15% over 4 weeks and improved glucose tolerance by 40% .
-
Mechanistic insight: Upregulation of uncoupling protein 1 (UCP1) in brown adipose tissue correlates with increased energy expenditure .
Additional Biological Targets
-
Histamine H3 receptor: Modest antagonism (IC₅₀ = 2.1 µM) suggests potential applications in neuroinflammation and cognitive disorders.
-
Sigma-1 receptor: Weak binding (Ki = 8.7 µM) implies limited off-target effects .
Applications in Drug Development
Metabolic Disorders
As a β-3 agonist, this compound addresses insulin resistance and hyperglycemia. Comparative studies with mirabegron (a clinically approved β-3 agonist) show superior metabolic effects but shorter half-life (t₁/₂ = 3.2 vs. 27 hours) . Structural modifications, such as fluorination of the ethanone group, are being explored to enhance pharmacokinetics.
Neurodegenerative Diseases
Preliminary data indicate neuroprotective effects in amyloid-β-induced neuronal models (40% reduction in apoptosis at 10 µM). The hydroxyethyl group may facilitate blood-brain barrier penetration, though further optimization is needed .
Parameter | Value | Model |
---|---|---|
Acute Oral LD₅₀ | 1,250 mg/kg | Rat |
Genotoxicity | Negative (Ames test) | In vitro |
Cardiotoxicity | QTc prolongation at >30 mg/kg | Canine telemetry |
Hepatotoxicity concerns arise at high doses (ALT elevation ≥3× baseline), necessitating dose-limiting strategies.
Regulatory Status and Future Directions
Current Status
Designated for research use only, with no clinical trials reported . Regulatory filings anticipate IND submission by Q3 2026 pending completion of GLP tox studies.
Research Priorities
-
Pharmacokinetic optimization: Prodrug strategies to enhance oral bioavailability (currently 22% in rats) .
-
Targeted delivery: Nanoparticle encapsulation for sustained release and reduced hepatic exposure.
-
Broad-spectrum applications: Exploration in glaucoma (via ocular β-3 agonism) and overactive bladder .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume